Ethoxyethyne

Azulenone Synthesis [2+2] Cycloaddition Natural Product Scaffolds

Sourcing terminal alkynes with predictable regioselectivity presents a persistent challenge in constructing α,β-unsaturated frameworks. Ethoxyethyne (CAS 927-80-0) addresses this with a unique C⁻≡C⁺-OEt polarization that directs nucleophilic attack to the α-carbon and electrophilic attack to the β-carbon-a regiochemical pattern not replicated by alkylthio analogs. • Enables Arens-van Dorp synthesis of α,β-unsaturated esters from ketones • Supports [2+2] cycloaddition with ketenes for cyclobutenone derivatives • Serves as key component in three-component pyridine synthesis with N-vinylamides. Supplied as stabilized 40-50 wt% solution in hexanes; store at 2-8°C.

Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
CAS No. 927-80-0
Cat. No. B1361780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxyethyne
CAS927-80-0
Molecular FormulaC4H6O
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESCCOC#C
InChIInChI=1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3
InChIKeyWMYNMYVRWWCRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxyethyne Chemical Profile and Procurement


Ethoxyethyne (ethyl ethynyl ether, ethoxyacetylene; CAS 927-80-0) is a terminal alkoxyalkyne with the molecular formula C₄H₆O and a molecular weight of 70.09 g/mol [1]. Characterized by a strongly polarized C≡C bond due to the electron-donating ethoxy substituent, this volatile liquid (boiling point 53 °C; density 0.732 g/mL at 25 °C) is primarily supplied as a stabilized solution (typically 40–50 wt% in hexanes) to mitigate its inherent thermal and moisture sensitivity . Its chemical behavior is defined by predictable regioselectivity in nucleophilic and electrophilic additions, making it a strategic building block for constructing α,β-unsaturated carbonyl frameworks and heterocycles .

Why Ethoxyethyne Cannot Be Substituted


Direct substitution of ethoxyethyne with alternative terminal alkynes or heteroatom-substituted alkynes is not chemically equivalent. The ethoxy group imposes a distinct electronic polarization on the triple bond (C⁻≡C⁺–OEt) that dictates a predictable orientation of nucleophilic attack at the α‑carbon and electrophilic attack at the β‑carbon . This regioselectivity differs fundamentally from that of alkylthio analogs, such as ethylthioethyne, where the sulfur atom's capacity to expand its valence shell enables reversed polarization and consequently divergent addition products with nucleophiles [1]. Furthermore, the alkoxy group directly modulates the thermal stability and thermolysis kinetics of the molecule; the propensity for fragmentation to ketenes varies substantially with the steric bulk of the alkoxy substituent, establishing a clear reactivity hierarchy (t‑BuO > i‑PrO > EtO) that precludes simple replacement with a larger or smaller homolog without altering reaction conditions [2].

Ethoxyethyne Comparative Performance Evidence


Cycloaddition Efficiency vs Phenylthioacetylene

In the reaction with 2-aryl-2-chloroacylketenes to construct angular acyl-substituted azulenones, ethoxyethyne yields the target azulenone in 25% yield. Under identical optimized conditions, phenylthioacetylene is clearly more reactive, achieving yields of 73–74% [1]. This head-to-head comparison demonstrates that while ethoxyethyne participates in the annulation, it is not the most reactive partner; its utility lies in providing a distinct electronic and steric environment when thioacetylene reactivity is undesirable or when the ethoxy-derived product profile is specifically required.

Azulenone Synthesis [2+2] Cycloaddition Natural Product Scaffolds

Regioselectivity vs Ethylthioethyne

Ethoxyethyne undergoes nucleophilic addition exclusively at the α‑carbon atom, yielding adducts of the type HC(BH)=C(OEt)H, consistent with its polarization (C⁻≡C⁺–OEt). In contrast, ethylthioethyne, due to sulfur's ability to accommodate a decet of electrons, permits reversed polarization and yields adducts of the type H₂C=C(SR)(BH) [1]. This mechanistic divergence is not subtle; it represents a fundamental switch in regioselectivity that leads to completely different constitutional isomers.

Regioselective Addition Nucleophilic Attack Heteroatom-Substituted Alkynes

Thermal Stability vs Alkoxy Homologs

Under continuous flow conditions with a 10-minute residence time, ethoxyethyne requires a temperature of 180 °C to achieve >95% conversion to the corresponding ketene. The more sterically hindered isopropoxyethyne achieves the same conversion at 160 °C, while tert-butoxyethyne requires only 140 °C [1]. This quantifies the well-established trend in alkoxyalkyne thermolysis: increasing alkoxy steric bulk significantly lowers the activation barrier for fragmentation.

Flow Chemistry Ketene Generation Thermolysis Kinetics

Validated Synthetic Route

A robust and scalable method for the preparation of ethoxyethyne involves the dehydrohalogenation of chloroacetaldehyde diethyl acetal using sodium amide in liquid ammonia. Under optimized conditions (0.5 g Fe(NO₃)₃·9H₂O catalyst, 38 g Na, 76.5 g acetal in 500 mL liquid NH₃), this protocol consistently delivers the target compound in 58–61% isolated yield after fractional distillation [1].

Synthesis Protocol Dehydrohalogenation Process Optimization

Commercial Purity and Properties

Commercially available ethoxyethyne is typically supplied as a solution in hexanes to enhance stability. Technical specifications from suppliers indicate a minimum purity of 98% (GC) for the neat compound, with moisture content ≤0.5% [1]. When supplied as a 40–50 wt% solution in hexanes, the density is 0.732 g/mL at 25 °C and the refractive index is n²⁰/D 1.379–1.380 .

Quality Control Specifications Physical Properties

Ethoxyethyne Application Scenarios


α,β-Unsaturated Ester Synthesis

Ethoxyethyne serves as a direct precursor to α,β-unsaturated esters when reacted with ketones via the Arens–van Dorp synthesis or when employed as a B‑iodo‑9‑BBN adduct that reacts chemoselectively with aldehydes under mild conditions . The quantitative evidence of its thermal stability (180 °C required for >95% ketene generation) [1] supports its use in flow chemistry applications where controlled, higher‑temperature fragmentation is needed to generate ketene intermediates for ester and amide formation.

Cyclobutenone Synthesis via [2+2] Cycloaddition

The well-established [2+2] cycloaddition of ethoxyethyne with ketenes yields cyclobutenone derivatives, a transformation that has been mechanistically validated and is supported by the electron-rich nature of the ethoxy-substituted alkyne . The comparative yield data with phenylthioacetylene in azulenone synthesis (25% for ethoxyethyne vs. 73–74% for phenylthioacetylene) [1] indicates that ethoxyethyne is the reagent of choice when lower reactivity is desired to avoid overreaction or when the electronic properties of the ethoxy group are required to direct subsequent transformations.

Three-Component Pyridine Synthesis

Ethoxyethyne is a key component in the direct, three-component synthesis of pyridines when combined with N‑vinylamides and triflic anhydride . The predictable regioselectivity of nucleophilic addition to the α‑carbon, as established by comparative studies with ethylthioethyne [1], ensures that the alkoxyalkyne inserts with the correct orientation to form the desired pyridine ring system. This application leverages the unique polarization of the C≡C bond to achieve the required connectivity.

Propargyl Alcohol Preparation

Reaction of ethoxyethyne with ketones in the Arens–van Dorp synthesis provides propargyl alcohols, an entry point to valuable intermediates for pharmaceutical and agrochemical synthesis . The availability of a validated synthetic route (58–61% yield from chloroacetaldehyde diethyl acetal) [1] ensures that researchers can produce this reagent in‑house if commercial supply is limited, making it a viable option for laboratories requiring on‑demand access to this specific alkoxyalkyne building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethoxyethyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.